molecular formula C7H4ClFN2 B8681243 2-(2-Chloro-5-fluoropyridin-3-yl)acetonitrile

2-(2-Chloro-5-fluoropyridin-3-yl)acetonitrile

Cat. No. B8681243
M. Wt: 170.57 g/mol
InChI Key: WDYUKEHNPBLEKE-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

1-(2-Chloropyridin-3-yl)cyclopropanecarbonitrile was synthesized analogous to 1-(2-chloro-5-fluoropyridin-3-yl)cyclopropanecarbonitrile (Intermediate 15) using (2-chloropyridin-3-yl)acetonitrile as a reactant in place of 2-(2-chloro-5-fluoropyridin-3-yl)acetonitrile.
Name
1-(2-chloro-5-fluoropyridin-3-yl)cyclopropanecarbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]2([C:11]#[N:12])[CH2:10][CH2:9]2)=[CH:6][C:5](F)=[CH:4][N:3]=1.ClC1C(CC#N)=CC=CN=1.ClC1C(CC#N)=CC(F)=CN=1>>[Cl:1][C:2]1[C:7]([C:8]2([C:11]#[N:12])[CH2:9][CH2:10]2)=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
1-(2-chloro-5-fluoropyridin-3-yl)cyclopropanecarbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1C1(CC1)C#N)F
Name
Intermediate 15
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1C1(CC1)C#N)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1CC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1CC#N)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1C1(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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